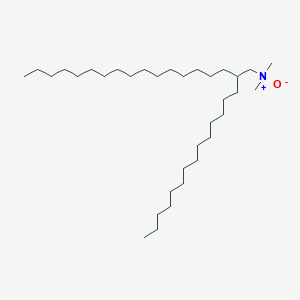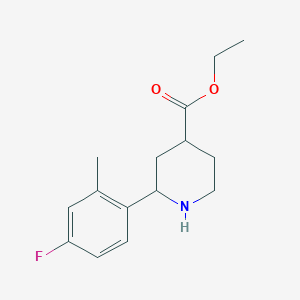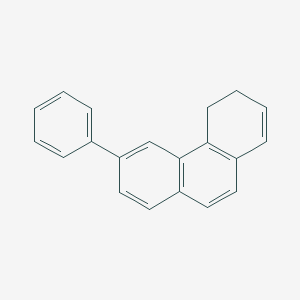
6-Phenyl-3,4-dihydrophenanthrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Phenyl-3,4-dihydrophenanthrene is a polycyclic aromatic hydrocarbon (PAH) with a phenanthrene backbone This compound is characterized by the presence of a phenyl group attached to the 6th position of the phenanthrene structure It is a colorless, crystalline solid that can exhibit fluorescence under ultraviolet light
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Phenyl-3,4-dihydrophenanthrene can be achieved through the intermolecular annulation of benzynes with allenes. This method utilizes allenes as an unconventional diene component for the selective synthesis of phenanthrenes and dihydrophenanthrenes under the control of different benzyne precursors. The reaction conditions typically involve high atom-economy and good functional group compatibility .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the synthetic routes mentioned above. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
6-Phenyl-3,4-dihydrophenanthrene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phenanthrenequinone using reagents like chromic acid.
Reduction: Reduction with hydrogen gas and a catalyst such as Raney nickel can yield 9,10-dihydrophenanthrene.
Substitution: Electrophilic halogenation with bromine can produce 9-bromophenanthrene.
Common Reagents and Conditions
Oxidation: Chromic acid, tert-butyl hydroperoxide, and molybdenum acetylacetonate.
Reduction: Hydrogen gas and Raney nickel.
Substitution: Bromine for halogenation.
Major Products
Oxidation: Phenanthrenequinone.
Reduction: 9,10-Dihydrophenanthrene.
Substitution: 9-Bromophenanthrene.
Aplicaciones Científicas De Investigación
6-Phenyl-3,4-dihydrophenanthrene has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 6-Phenyl-3,4-dihydrophenanthrene involves its interaction with various molecular targets and pathways. For instance, it can inhibit nitric oxide production by reducing inducible nitric oxide synthase mRNA expression . Additionally, its radical-scavenging activity helps mitigate oxidative stress by neutralizing free radicals .
Comparación Con Compuestos Similares
Similar Compounds
- Lusianthridin
- Cannabidihydrophenanthrene
- Coelonin
- Hircinol
- Erianthridin
- 4,5-Dihydroxy-2-methoxy-9,10-dihydrophenanthrene
- Eulophiol
- 2,4,7-Trihydroxy-9,10-dihydrophenanthrene
Uniqueness
6-Phenyl-3,4-dihydrophenanthrene is unique due to its specific structural configuration, which includes a phenyl group at the 6th position. This structural feature imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
666188-24-5 |
|---|---|
Fórmula molecular |
C20H16 |
Peso molecular |
256.3 g/mol |
Nombre IUPAC |
6-phenyl-3,4-dihydrophenanthrene |
InChI |
InChI=1S/C20H16/c1-2-6-15(7-3-1)18-13-12-17-11-10-16-8-4-5-9-19(16)20(17)14-18/h1-4,6-8,10-14H,5,9H2 |
Clave InChI |
BRCNYOBFXWPHMY-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C=C1)C=CC3=C2C=C(C=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



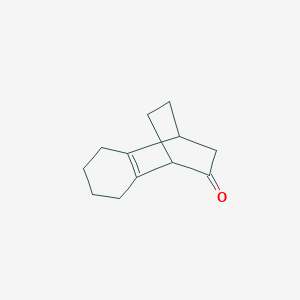
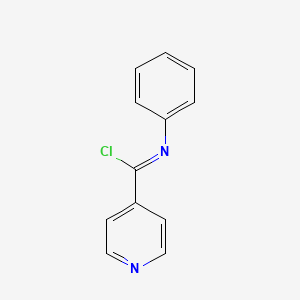
![4-[1-(Bicyclo[3.3.1]nonan-9-ylidene)ethyl]phenol](/img/structure/B12543992.png)
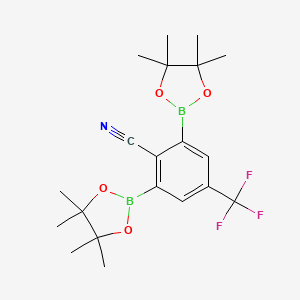
![1,2-Benzenedicarboxylic acid, 4-[(4-cyanobenzoyl)amino]-](/img/structure/B12544004.png)
![2-[2-(2-Fluorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-5-[(E)-phenyldiazenyl]benzoic acid](/img/structure/B12544012.png)
![Trimethyl[(1-methylcycloprop-2-en-1-yl)methyl]silane](/img/structure/B12544019.png)

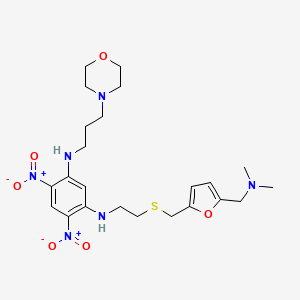
![1,2-Di([1,1'-biphenyl]-4-yl)-1,1,2,2-tetramethyldisilane](/img/structure/B12544053.png)
![6-(Tridecafluorohexyl)-3-oxabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B12544055.png)
